molecular formula C18H18N2OS2 B2485033 N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898433-79-9

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2485033
CAS No.: 898433-79-9
M. Wt: 342.48
InChI Key: URZWQLICAZIMPG-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide: is an organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Chemistry

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is studied for its potential as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers are studying its efficacy and safety as a potential drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Benzamide: The benzamide moiety can be formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate, pyridine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets in biological systems. It may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
  • N-(4-propylbenzo[d]thiazol-2-yl)-2-(propylthio)benzamide
  • N-(4-butylbenzo[d]thiazol-2-yl)-2-(butylthio)benzamide

Uniqueness

N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is unique due to its specific ethyl substitutions on both the benzothiazole and benzamide moieties. These substitutions can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-3-12-8-7-11-15-16(12)19-18(23-15)20-17(21)13-9-5-6-10-14(13)22-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZWQLICAZIMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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